2-(8-((4-butylphenyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
Description
This compound is a purine derivative featuring a 1,3-dimethylxanthine core modified at position 8 with a 4-butylphenylamino substituent and at position 7 with an acetic acid moiety. The purine scaffold is a well-established pharmacophore in medicinal chemistry, often associated with adenosine receptor modulation, phosphodiesterase (PDE) inhibition, or anti-inflammatory activity .
Properties
IUPAC Name |
2-[8-(4-butylanilino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-4-5-6-12-7-9-13(10-8-12)20-18-21-16-15(24(18)11-14(25)26)17(27)23(3)19(28)22(16)2/h7-10H,4-6,11H2,1-3H3,(H,20,21)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTFMVHAUWCOBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=NC3=C(N2CC(=O)O)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The compound’s structural analogs differ in substituent groups at positions 7 and 8 of the purine core, leading to variations in physicochemical and pharmacological properties. Below is a systematic comparison:
Structural Modifications and Substituent Effects
Key Observations :
- The target compound’s 4-butylphenylamino group provides a longer alkyl chain than the methylbenzyl group in , likely increasing lipophilicity and altering target selectivity.
- The sulfanyl linker in introduces a sulfur atom, which may influence redox properties or hydrogen-bonding capacity compared to the amino linker in the target compound.
Functional Group Variations and Implications
- Carboxylic Acid vs. Amide: The acetic acid group in the target compound is ionizable at physiological pH, favoring solubility and electrostatic interactions with targets like enzymes or receptors.
- Amino vs. Sulfanyl Linkers: The amino group in the target compound allows for hydrogen bonding, whereas the sulfanyl group in may participate in hydrophobic interactions or disulfide bond formation in reducing environments.
- Substituent Bulk : The 4-butylphenyl group (target) is bulkier than the 4-methylbenzyl group (), which could sterically hinder binding to compact active sites but improve affinity for larger hydrophobic pockets.
Data Tables: Structural and Hypothetical Property Comparison
Table 1: Hypothetical Physicochemical Properties
Note: LogP and solubility estimates are based on substituent contributions and analogous compounds.
Research Findings and Hypothetical SAR Insights
- Position 8 Modifications: The 4-butylphenylamino group in the target compound may enhance selectivity for hydrophobic binding pockets compared to smaller substituents (e.g., methylbenzyl in ).
- Position 7 Functionalization : The acetic acid group’s ionization could improve renal clearance relative to the amide derivatives (), which might accumulate in tissues.
- Synthetic Accessibility : The acetamide derivatives () are likely more stable during synthesis than the carboxylic acid-containing target compound, which may require protection-deprotection strategies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
